Rac-Sitagliptin Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

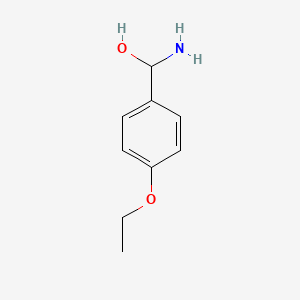

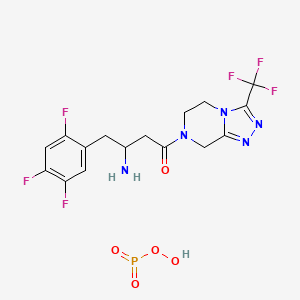

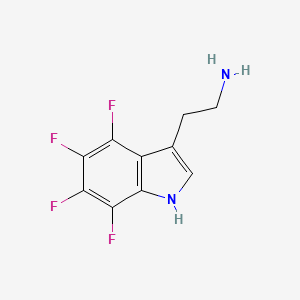

Rac-Sitagliptin Phosphate is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of Type 2 diabetes mellitusIt was the first agent developed in the class of DPP-4 inhibitors and was approved by the FDA in 2006 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Rac-Sitagliptin Phosphate: chemical resolution and asymmetric hydrogenation. The approach of chemical resolution involves obtaining R-sitagliptin in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, resulting in reduced costs and simplified synthetic routes .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis processes developed by Merck. These processes have undergone three generations of improvements to enhance efficiency and reduce costs. The key challenge in the synthesis is the installation of an optically pure chiral center, which is achieved through various innovative methods .

Analyse Des Réactions Chimiques

Types of Reactions

Rac-Sitagliptin Phosphate undergoes several types of chemical reactions, including reduction, substitution, and asymmetric hydrogenation. The reduction of enamine using sodium borohydride is a crucial step in its synthesis .

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) is used to reduce the enamine.

Resolution: (−)-di-p-toluoyl-L-tartaric acid is used to resolve racemates.

Asymmetric Hydrogenation: Various catalysts and conditions are employed to achieve high enantiomeric excess.

Major Products Formed

The major products formed from these reactions include R-sitagliptin and S-sitagliptin, with high enantiomeric excess .

Applications De Recherche Scientifique

Rac-Sitagliptin Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.

Biology: It serves as a tool for investigating the role of DPP-4 in glucose metabolism and insulin secretion.

Medicine: It is a widely used therapeutic agent for managing Type 2 diabetes mellitus due to its ability to inhibit DPP-4 and enhance insulin secretion.

Mécanisme D'action

Rac-Sitagliptin Phosphate exerts its effects by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades and inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This helps improve glycemic control in patients with Type 2 diabetes mellitus .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used for the treatment of Type 2 diabetes mellitus.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: A DPP-4 inhibitor that is structurally different but functions similarly.

Uniqueness

Rac-Sitagliptin Phosphate is unique due to its specific chiral structure and the presence of both a trifluorophenyl moiety and a trifluoromethylated triazole. These structural features contribute to its high potency and selectivity as a DPP-4 inhibitor .

Propriétés

InChI |

InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWZYHNHAUKDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)

![5-[3-(Aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B12311618.png)